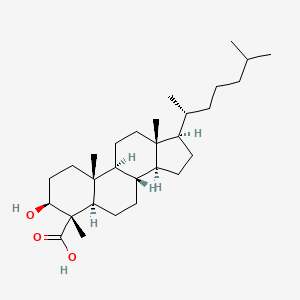
17-O-Acetyl Diflorasone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-O-Acetyl Diflorasone is a synthetic corticosteroid derivative known for its potent anti-inflammatory and antipruritic properties. It is commonly used in topical formulations to treat various inflammatory skin conditions, such as dermatitis and psoriasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Acetyl Diflorasone involves multiple steps, including esterification, fluorination, hydrolysis, and refining. The process typically starts with the esterification of a suitable steroid precursor, followed by selective fluorination at specific positions on the steroid nucleus. Subsequent hydrolysis and re-esterification steps yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: 17-O-Acetyl Diflorasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
17-O-Acetyl Diflorasone has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes and signaling pathways in various cell types.
Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the formulation of topical creams and ointments for dermatological applications
Mécanisme D'action
The mechanism of action of 17-O-Acetyl Diflorasone involves the induction of phospholipase A₂ inhibitory proteins, collectively known as lipocortins. These proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid. This inhibition reduces inflammation, itching, and redness associated with various skin conditions .
Comparaison Avec Des Composés Similaires
Diflorasone: A closely related corticosteroid with similar anti-inflammatory properties.
Betamethasone: Another potent corticosteroid used in the treatment of inflammatory skin conditions.
Clobetasol: A highly potent corticosteroid with a similar mechanism of action.
Uniqueness: 17-O-Acetyl Diflorasone is unique due to its specific structural modifications, such as the acetylation at the 17th position and fluorination at the 6th and 9th positions. These modifications enhance its potency and stability compared to other corticosteroids .
Propriétés
Formule moléculaire |
C24H30F2O6 |
|---|---|
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
[(6S,8R,9S,10S,11R,13S,14S,16S,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30F2O6/c1-12-7-15-16-9-18(25)17-8-14(29)5-6-21(17,3)23(16,26)19(30)10-22(15,4)24(12,20(31)11-27)32-13(2)28/h5-6,8,12,15-16,18-19,27,30H,7,9-11H2,1-4H3/t12-,15-,16+,18-,19+,21-,22-,23+,24+/m0/s1 |
Clé InChI |
KPAAFLZUAVPWNQ-DULNGIFPSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@@]3([C@@H](C[C@@]2([C@@]1(C(=O)CO)OC(=O)C)C)O)F)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Disodium 7-amino-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate](/img/structure/B13415935.png)
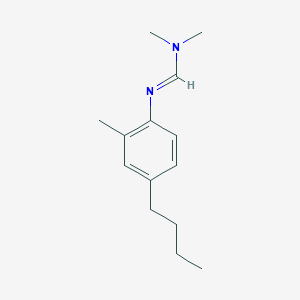

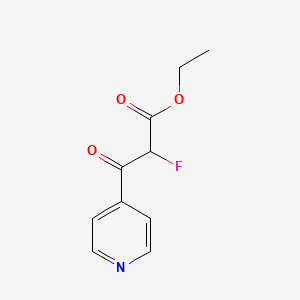
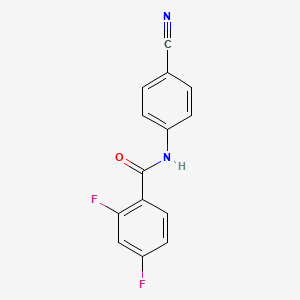
![(13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13415984.png)
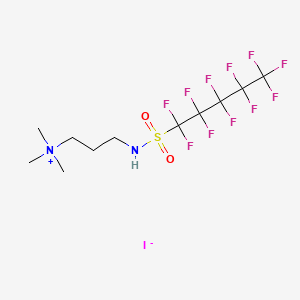
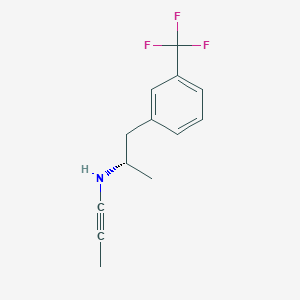
![(2R,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B13416003.png)

![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)

